molecular formula C21H24N6O3 B2655591 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-07-2

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2655591
CAS RN: 1014031-07-2
M. Wt: 408.462
InChI Key: HDZYKHCKPGLZKB-UHFFFAOYSA-N
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Description

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Green Chemistry

The compound serves as a catalyst in green chemistry applications, particularly in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives, offering an eco-friendly and efficient method for producing these complex molecules under solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of related pyrazolo[3,4-d]pyrimidine-based molecules have revealed the impact of interchanged substitutions on dimerization processes, providing insights into the molecular interactions and crystalline behaviors of such compounds (Avasthi et al., 2002).

Analgesic Activity

Research into analogs of the compound has demonstrated significant analgesic and anti-inflammatory effects, with some derivatives showing stronger activity than reference drugs. This highlights its potential as a precursor or template for developing new analgesic agents (Zygmunt et al., 2015).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds, showing efficacy in various biological applications, including cytotoxic activities in tumor models. This underscores its versatility in medicinal chemistry for creating complex molecules with potential therapeutic applications (Schaffner-Sabba et al., 1984).

properties

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14-12-15(2)27(23-14)20-22-18-17(25(20)10-11-30-4)19(28)26(21(29)24(18)3)13-16-8-6-5-7-9-16/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZYKHCKPGLZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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